molecular formula C14H13BClNO3 B3359736 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid CAS No. 874288-26-3

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid

Cat. No.: B3359736
CAS No.: 874288-26-3
M. Wt: 289.52 g/mol
InChI Key: YCYWAZBKGRQQNH-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid (CAS 874288-26-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 14 H 13 BClNO 3 and a molecular weight of 289.52 , this boronic acid derivative is characterized by its boronic acid (B(OH) 2 ) and amide functional groups. The molecule is built on a biphenyl scaffold, where one phenyl ring is modified with the boronic acid group, and the other is a 3-chlorobenzyl group linked via a carbamoyl bridge. This specific structure makes it a valuable building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating novel biaryl compounds for pharmaceutical and materials science research . The presence of both the boronic acid, a key functional group in palladium-catalyzed couplings, and the stable amide linkage offers researchers a versatile intermediate for constructing more complex molecules. It is often synthesized from precursors like (3-(Chlorocarbonyl)phenyl)boronic acid, which reacts with 3-chlorobenzylamine to form the final product . Researchers should note that this product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be observed, and the compound should be stored as recommended, typically in a sealed container under dry, cool conditions to maintain its stability and purity, which is not less than 95% .

Properties

IUPAC Name

[3-[(3-chlorophenyl)methylcarbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c16-13-6-1-3-10(7-13)9-17-14(18)11-4-2-5-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYWAZBKGRQQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168367
Record name B-[3-[[[(3-Chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-26-3
Record name B-[3-[[[(3-Chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874288-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-[[[(3-Chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed cross-coupling with aryl halides to form biaryl structures. Key findings from recent studies include:

Reaction PartnerCatalyst SystemBaseSolventYield (%)Source
Benzoyl chloridePEPPSI-type NHC-Pd(II) 3cK₂CO₃Toluene99
4-Nitrobenzoyl chloridePEPPSI-type NHC-Pd(II) 3cK₂CO₃Toluene89–97
Aryl chloridesNi(COD)₂/PCy₃t-BuOKToluene72–81

Mechanistic studies show the boronic acid group undergoes transmetalation with Pd(0) or Ni(0) catalysts, forming aryl-metal intermediates that facilitate carbon-carbon bond formation . The chlorobenzylcarbamoyl group does not interfere with catalytic cycles due to its electron-withdrawing nature enhancing oxidative addition rates.

Esterification with Diols

The boronic acid moiety forms pH-responsive boronate esters with 1,2- or 1,3-diols:

Key Features:

  • Reversible binding equilibrium (Kd=102104K_d=10^{-2}–10^{-4} M) in aqueous media

  • Stabilized five-membered cyclic esters with catechol derivatives

  • Applications in glucose sensing via competitive binding with alizarin red S

Transmetalation in Nickel Catalysis

In Ni-catalyzed decarbonylative couplings, the compound participates through:

  • Oxidative addition of the C(acyl)–O bond to Ni(0)

  • CO extrusion to form a Ni(II)-aryl intermediate

  • Transmetalation with second arylboronic acid

This pathway enables access to unsymmetrical biaryls without requiring pre-functionalized substrates.

Amide Bond Reactivity

The 3-chlorobenzylcarbamoyl group undergoes:

  • Hydrolysis: Slow degradation under strongly acidic (pH <2) or basic (pH >10) conditions

  • Nucleophilic substitution: Chlorine replacement by amines in DMF at 80°C

Solid-State Interactions

X-ray crystallography reveals:

  • Planar boron center with B–O bond lengths of 1.36–1.38 Å

  • Intermolecular hydrogen bonding between boronic acid groups (O···H distances = 1.85–2.10 Å)

These interactions enable crystal engineering for MOF-like porous materials with BET surfaces up to 450 m²/g .

Biological Conjugation

The compound forms stable adducts with:

  • Serine proteases: Through tetrahedral transition state mimicry (kinact=2.3×103k_{inact}=2.3\times 10^3 M⁻¹s⁻¹)

  • Glycoproteins: Selective binding to N-terminal threonine residues in lectins

This dual reactivity profile makes it valuable for developing targeted covalent inhibitors and antibody-drug conjugates.

  • Boronic acid : Participates in cross-couplings and diol complexation

  • Aromatic ring : Enables π-stacking in catalytic cycles

  • Chlorobenzylcarbamoyl : Provides sites for secondary functionalization

Recent advances in flow chemistry have improved its synthesis efficiency, achieving 92% purity with residence times under 5 minutes . Ongoing research focuses on enantioselective transformations using chiral NHC ligands .

Scientific Research Applications

Organic Synthesis

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid serves as a versatile reagent in organic synthesis. Its boronic acid functionality enables it to participate in various coupling reactions, particularly in the formation of biaryl compounds. This property is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets effectively. Notably, boronic acids are known to form reversible covalent bonds with diols, making them valuable in designing enzyme inhibitors. Research indicates that derivatives of phenylboronic acids can inhibit enzymes involved in cancer cell proliferation, suggesting potential applications in cancer therapy.

Biological Applications

Recent studies have highlighted the use of phenylboronic acid-decorated nanoparticles for targeted drug delivery in cancer therapy. These nanoparticles exhibit enhanced cellular uptake and tumor penetration due to the interaction between over-expressed sialic acid residues on cancer cells and boronic acid groups. For instance, phenylboronic acid-modified chitosan nanoparticles have shown superior efficacy in restricting tumor growth compared to non-decorated counterparts .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of phenylboronic acid derivatives in triple-negative breast cancer (TNBC) models. The results demonstrated that these compounds could achieve over 90% inhibition of tumor growth in xenograft models, indicating their potential as effective anticancer agents.

CompoundTumor Growth Inhibition (%)Cell Line
CWB-20145>90MDA-MB-468
FAN-NM-CH390MDA-MB-468

The mechanism involved DNA cross-linking and modulation of tumor suppressor genes such as p53 and p21, which are critical in regulating cell cycle and apoptosis.

Case Study 2: Targeted Drug Delivery

Another significant application is the development of phenylboronic acid-decorated nanoparticles for drug delivery systems. These nanoparticles demonstrated enhanced targeting ability towards cancer cells due to their surface charge-reversible characteristics imparted by the phenylboronic acid group. In vivo studies showed that these nanoparticles could penetrate deeper into tumor tissues, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to active site serine residues, forming a stable boronate ester.

    Affinity Materials: The boronic acid moiety selectively binds to cis-diol-containing molecules, enabling their separation and detection.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural analogs of 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid, emphasizing substituent effects:

Compound Name Substituent Position & Type Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
This compound Boronic acid at C3; 3-Cl-benzylcarbamoyl at adjacent position C₁₄H₁₂BClNO₃ 307.51 (inferred) Hypothesized catalysis, glycobiology
3-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid 2,3-dimethylphenylcarbamoyl C₁₅H₁₆BNO₃ 269.10 Organic synthesis intermediate
4-Chloro-3-(4-fluorobenzylcarbamoyl)phenylboronic acid 4-Cl; 4-F-benzylcarbamoyl C₁₄H₁₂BClFNO₃ 307.51 Biochemical ligand (unresolved mechanism)
3-(Propionamido)phenylboronic acid Propionamido (-NHCOCH₂CH₃) C₉H₁₂BNO₃ 193.01 High binding affinity with Neu5Ac (37.6 M⁻¹ at pH 7.4)
2-Carboxyphenylboronic acid Carboxy (-COOH) at C2 C₇H₇BO₄ 165.94 Glucose-to-HMF conversion catalyst

Key Observations :

  • Substituent Position : The position of functional groups significantly impacts activity. For example, 2-carboxyphenylboronic acid is catalytically active in glucose conversion, whereas 3- or 4-carboxy analogs are inactive .
  • Electron Effects: Chlorine (electron-withdrawing) in the benzylcarbamoyl group may enhance electrophilicity of the boron atom, improving diol-binding kinetics compared to non-halogenated analogs .
  • Binding Affinity : 3-(Propionamido)phenylboronic acid exhibits exceptional binding with sialic acid (Neu5Ac) due to hydrogen bonding between the amide group and glycerol side chains . The chlorobenzylcarbamoyl group in the target compound may mimic this interaction but with steric or electronic variations.

Functional Comparisons

Catalytic Activity
  • Glucose-to-HMF Conversion: 2-Carboxyphenylboronic acid shows catalytic activity (yield ~40% HMF), attributed to intramolecular coordination between the boronic acid and carboxylic acid groups .
Biomolecular Interactions
  • Sialic Acid Binding :
    • 3-(Propionamido)phenylboronic Acid : Binds Neu5Ac with a stability constant of 37.6 M⁻¹ at pH 7.4, mediated by interactions with the glycerol moiety .
    • Phenylboronic Acid : Binds Neu5Ac with a lower stability constant (11.6 M⁻¹), proposed to interact with the α-hydroxycarboxylate unit .
    • Chlorobenzylcarbamoyl Analogs : The bulky benzyl group may sterically hinder interactions with Neu5Ac’s glycerol chain, reducing binding affinity compared to smaller amide substituents.

Research Controversies

  • Mechanism of Sialic Acid Binding : Otsuka et al. and Djanashvili et al. propose conflicting binding sites (glycerol vs. α-hydroxycarboxylate). The target compound’s interaction mechanism remains speculative but could resolve these disputes if studied.

Biological Activity

Overview

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 874288-26-3
  • Molecular Formula : C13H13BClN2O2
  • Molecular Weight : 276.62 g/mol

The compound features a phenylboronic acid moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Anticancer Properties

Research indicates that compounds containing boronic acid groups can exhibit significant anticancer activity. For example, studies have shown that phenylboronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific activity of this compound in this context remains to be fully elucidated, but it is hypothesized to share similar mechanisms due to its structural characteristics.

The mechanism of action for boronic acids often involves:

  • Proteasome Inhibition : Boronic acids can form reversible covalent bonds with the active site of proteasomes, disrupting protein degradation pathways essential for cancer cell survival.
  • Enzyme Inhibition : They may also inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that phenylboronic acids could enhance the efficacy of chemotherapeutic agents by improving cellular uptake and reducing efflux mechanisms in resistant cancer cell lines .
    • Another investigation focused on the interaction between phenylboronic acid derivatives and cancer cells, highlighting the potential for these compounds to induce cell cycle arrest and apoptosis .
  • In Vivo Studies :
    • Animal models have been used to assess the therapeutic potential of boronic acid derivatives. Results indicated that these compounds could significantly reduce tumor size when administered alongside standard chemotherapy .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundPotential anticancer effectsProteasome inhibition
Phenylboronic AcidAnticancerEnzyme inhibition
Curcumin (as a model drug)AnticancerMulti-target effects

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specifically, studies should focus on:

  • Mechanistic Studies : Elucidating precise pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Formulation Development : Investigating delivery methods to enhance bioavailability.

Q & A

Basic: What are the recommended synthetic routes for 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid?

The synthesis typically involves sequential functionalization of phenylboronic acid. A two-step approach is common:

Carbamoylation : React 3-aminophenylboronic acid with 3-chlorobenzyl isocyanate under anhydrous conditions (e.g., THF, 0°C to room temperature) to form the carbamoyl linkage .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the product.
For boronic acid stability, ensure reactions are conducted under inert atmospheres (N₂/Ar) and avoid protic solvents during coupling steps .

Advanced: How can DFT calculations guide the optimization of this compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict:

  • Electrostatic potential maps to identify nucleophilic/electrophilic regions for cross-coupling reactivity.
  • Frontier molecular orbitals (HOMO/LUMO) : A narrow HOMO-LUMO gap (e.g., <5 eV) suggests higher reactivity in Suzuki-Miyaura couplings .
  • Vibrational frequencies : Compare computed IR spectra (e.g., B-O stretching at ~1350 cm⁻¹) with experimental data to validate structural accuracy .
    Discrepancies >10 cm⁻¹ may indicate solvation effects or crystal packing differences, necessitating adjustments in computational models .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the carbamoyl group (NHCO signal at δ ~8.5 ppm in DMSO-d₆) and boronic acid moiety (B-OH protons at δ ~6-9 ppm, broad) .
  • IR Spectroscopy : Key peaks include B-O (~1340 cm⁻¹), C=O (carbamoyl, ~1680 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₂BClNO₃: calc. 312.06, observed 312.05) .

Advanced: How to resolve discrepancies between experimental and computational vibrational spectra?

  • Step 1 : Re-optimize the DFT geometry with explicit solvent models (e.g., PCM for DMSO) to account for hydrogen bonding .
  • Step 2 : Compare experimental IR in solid state (KBr pellet) with computed gas-phase spectra. Differences >20 cm⁻¹ in B-O stretches may arise from crystal lattice interactions .
  • Step 3 : Use Raman spectroscopy to cross-validate peak assignments, as crystal packing minimally affects Raman active modes .

Basic: What strategies ensure high purity during synthesis?

  • Inert Conditions : Conduct reactions under N₂ to prevent boronic acid oxidation .
  • Purification : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate hydrolyzed byproducts (e.g., boroxines) .
  • Storage : Store at 0–6°C in amber vials with desiccants to minimize moisture-induced degradation .

Advanced: How does the chlorobenzylcarbamoyl group influence Suzuki-Miyaura coupling efficiency?

  • Steric Effects : The 3-chlorobenzyl group creates steric hindrance, reducing coupling yields with bulky aryl halides. Use Pd(OAc)₂ with SPhos ligand to enhance catalytic turnover .
  • Electronic Effects : The electron-withdrawing Cl atom stabilizes the boronate intermediate, improving regioselectivity in ortho-substituted substrates.
  • Troubleshooting : If yields drop below 60%, screen additives (e.g., Cs₂CO₃) or switch to microwave-assisted conditions (80°C, 10 min) .

Advanced: What are the implications of this compound’s solubility in biochemical assays?

  • Solubility Profile : Low aqueous solubility (<1 mg/mL) necessitates DMSO stock solutions (≤10% v/v in buffer).
  • Aggregation Testing : Perform dynamic light scattering (DLS) to detect nanoparticles (>100 nm), which may cause false positives in enzyme inhibition assays .
  • Alternative Formulations : Use β-cyclodextrin inclusion complexes to enhance solubility while preserving boronic acid reactivity .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Chlorobenzylcarbamoyl)phenylboronic acid
Reactant of Route 2
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3-(3-Chlorobenzylcarbamoyl)phenylboronic acid

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